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Compound of Interest

Compound Name: Ivacaftor

Cat. No.: B1146397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ivacaftor, marketed under the trade name Kalydeco®, is a landmark therapeutic agent for the

treatment of cystic fibrosis (CF) in patients with specific mutations in the cystic fibrosis

transmembrane conductance regulator (CFTR) gene. As a CFTR potentiator, Ivacaftor (VX-

770) facilitates increased chloride ion transport by enhancing the channel-open probability of

the CFTR protein on the cell surface. Its chemical structure is N-(2,4-di-tert-butyl-5-

hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide. This guide provides an in-depth

overview of a common and effective chemical synthesis route for Ivacaftor, detailing the

retrosynthetic strategy, key intermediate preparations, and the final amide coupling step.

Retrosynthetic Analysis
A logical retrosynthetic analysis of Ivacaftor (1) disconnects the central amide bond, leading to

two primary building blocks: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (2) and 5-amino-2,4-

di-tert-butylphenol (3). The quinoline core (2) can be further simplified through the Gould-

Jacobs reaction, starting from aniline (4) and diethyl ethoxymethylenemalonate (5). The

aminophenol fragment (3) is typically prepared from the commercially available 2,4-di-tert-

butylphenol via a nitration and subsequent reduction sequence.
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Caption: Retrosynthetic analysis of Ivacaftor (VX-770).

Synthetic Pathway and Experimental Protocols
The forward synthesis involves the preparation of the two key intermediates followed by their

coupling.
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Caption: Forward synthesis pathway for Ivacaftor (VX-770).

Part 1: Synthesis of 4-oxo-1,4-dihydroquinoline-3-
carboxylic acid (2)
This synthesis is a two-step process starting with the Gould-Jacobs reaction to form the

quinoline ester, followed by saponification.

Step 1a: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This step employs the Gould-Jacobs reaction, which involves the condensation of an aniline

with an ethoxymethylenemalonate ester, followed by thermal cyclization.[1][2] Microwave-

assisted synthesis has been shown to improve yields and reduce reaction times.[3]
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Experimental Protocol: Aniline (2.0 mmol, 0.16 mL) and diethyl ethoxymethylenemalonate (6.0

mmol, 1.21 mL) are combined in a microwave vial. The mixture is heated to 300 °C using a

microwave synthesis system for 5 minutes. After cooling to room temperature, the precipitated

product is filtered, washed with ice-cold acetonitrile (3 mL), and dried under vacuum.[3]

Parameter Value Reference

Yield 47% [3]

Purity >95%

Step 1b: Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base.

Experimental Protocol: Ethyl 4-hydroxyquinoline-3-carboxylate (15 g, 69 mmol) is suspended in

a 2N sodium hydroxide solution (150 mL). The reaction mixture is stirred under reflux for 2

hours. After completion, the mixture is cooled to room temperature and filtered to remove any

insoluble material. The filtrate is then acidified to a pH of 4 with 2N HCl, causing a white

precipitate to form. This precipitate is collected by filtration, washed with water, and dried under

vacuum to yield the final product.

Parameter Value Reference

Yield 92% (10.5 g)

Appearance Pale white solid

¹H NMR (DMSO-d₆)

δ 15.34 (s, 1H), 13.42 (s, 1H),

8.89 (s, 1H), 8.28 (d, J=8.0 Hz,

1H), 7.88 (m, 1H), 7.81 (d,

J=8.4 Hz, 1H), 7.60 (m, 1H)

Part 2: Synthesis of 5-amino-2,4-di-tert-butylphenol (3)
This intermediate is synthesized via nitration of 2,4-di-tert-butylphenol, followed by catalytic

reduction of the nitro group.
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Experimental Protocol (Reduction Step): To a refluxing solution of 2,4-di-tert-butyl-5-nitrophenol

(1.86 g, 7.40 mmol) and ammonium formate (1.86 g) in ethanol (75 mL), Pd-5% wt on activated

carbon (900 mg) is added. The reaction is stirred at reflux for 2 hours. The mixture is then

cooled to room temperature and filtered through Celite. The Celite pad is washed with

methanol, and the combined filtrates are concentrated under reduced pressure to yield the

product.

Parameter Value Reference

Yield Quantitative (1.66 g)

Appearance Grey solid

¹H NMR (400 MHz, DMSO-d₆)

δ 8.64 (s, 1H, OH), 6.84 (s,

1H), 6.08 (s, 1H), 4.39 (s, 2H,

NH₂), 1.27 (m, 18H)

ESI-MS 222.4 m/z [M+H]⁺

Part 3: Amide Coupling to Synthesize Ivacaftor (1)
The final step is the formation of the amide bond between the quinoline carboxylic acid (2) and

the aminophenol (3) using a suitable coupling agent, such as HATU.

Experimental Protocol: A mixture of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (0.25 g, 1.32

mmol), N,N-diisopropylethylamine (DIPEA) (0.97 mL, 5.38 mmol), and 1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate

(HATU) (1.01 g, 2.64 mmol) in dimethylformamide (DMF) (5 mL) is stirred at 25 °C for 10

minutes. 5-amino-2,4-di-tert-butylphenol (0.58 g, 2.64 mmol) is then added in one portion. The

reaction is stirred until completion, typically monitored by TLC or HPLC. The final product is

then isolated and purified, often by column chromatography, to yield Ivacaftor.
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Parameter Value Reference

Coupling Agent HATU

Base DIPEA

Solvent DMF

Temperature 25 °C

Reported Yield 71% (after chromatography)

This guide outlines a robust and well-documented synthetic route to Ivacaftor. The procedures

described are scalable and utilize common reagents in medicinal chemistry, providing a solid

foundation for researchers in the field of drug development and organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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